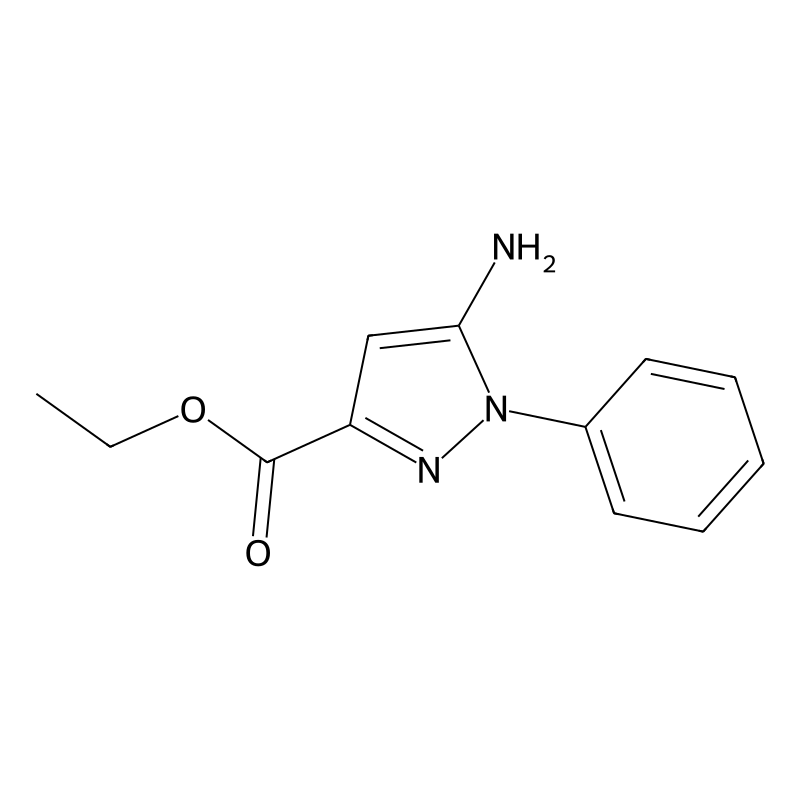ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Pyrazoles are used in medicinal chemistry and drug discovery . They have demonstrated a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .
Coordination Chemistry
Pyrazoles are used in coordination chemistry .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as ligands .
Synthetic Preparation of Bioactive Chemicals
Ethyl 5-amino-1H-pyrazole-3-carboxylate has been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of GPR109b .
Synthesis of Urea Derivatives and 2-Mercaptoacetamide Analogs
3-Amino-5-phenylpyrazole, a related compound, may be used in the synthesis of the following:
Urea derivatives: by reaction with azido (6- (benzofuran-2-yl)-2-methylpyridin-3-yl) methanone.
2-Mercaptoacetamide analogs: by treating with thioglycolic acid.
Inhibitory Activity
1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - pyrazole Derivatives, synthesized using chalcones, thiosemicarbazide with potassium hydroxide in ethanol as solvent, have been studied for their inhibitory activity .
Tautomeric Stabilization
A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of approximately 231.255 g/mol. This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of an ethyl ester group and an amino group at the 5-position enhances its reactivity and potential biological activity. Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is primarily studied for its applications in medicinal chemistry and as a building block in organic synthesis .
As mentioned earlier, information regarding EAPC's specific mechanism of action is limited. However, pyrazole derivatives can exhibit various biological activities depending on the attached functional groups. Some pyrazoles have been shown to act as anti-inflammatory agents, while others possess analgesic or anticonvulsant properties []. Further research is needed to understand the specific mechanism of action of EAPC, if any.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
- Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in organic synthesis .
Research indicates that ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate exhibits notable biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Anti-inflammatory Activity: Some derivatives of pyrazole compounds have shown potential anti-inflammatory effects, which may extend to ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate.
Further investigations are needed to fully elucidate its pharmacological profile and therapeutic potential .
The synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate typically involves several steps:
- Formation of Pyrazole Ring: The initial step often includes the condensation of phenylhydrazine with an appropriate carbonyl compound (like an α,β-unsaturated carbonyl) to form the pyrazole structure.
- Introduction of Carboxylic Acid: The carboxylic acid moiety can be introduced through various methods, including oxidation of suitable precursors or direct carboxylation using carbon dioxide.
- Esterification: Finally, the carboxylic acid can be converted into an ethyl ester via reaction with ethanol in the presence of an acid catalyst.
These methods highlight the versatility in synthesizing this compound and its derivatives .
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate has several applications:
- Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive compounds and pharmaceuticals.
- Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.
Ongoing research may uncover additional uses in drug development and other fields .
Several compounds share structural similarities with ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 1264046-99-2 | 0.89 |
| Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | 115315-95-2 | 0.88 |
| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 70500-80-0 | 0.79 |
| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 15001-11-3 | 0.74 |
| Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 92406-53-6 | 0.78 |
Uniqueness
Ethyl 5-amino-1-phenyI-H-pyrazole -3-carboxyiate is unique due to its specific substitution patterns on the pyrazole ring, particularly the presence of both an amino group and an ethoxy group at strategic positions, which may enhance its biological activity compared to other similar compounds .
This comprehensive overview highlights the significance of ethyl 5-amino -1-phenyI-H-pyrazole -3-carboxyiate in various fields, from medicinal chemistry to agricultural applications, while also emphasizing its potential for future research and development.






